Tert-butyl (2-tosyl-2-azaspiroheptan-6-yl)carbamate: A Comprehensive Guide to Structure Elucidation and Analytical Validation
Tert-butyl (2-tosyl-2-azaspiroheptan-6-yl)carbamate: A Comprehensive Guide to Structure Elucidation and Analytical Validation
Tert-butyl (2-tosyl-2-azaspiro[1]heptan-6-yl)carbamate: A Comprehensive Guide to Structure Elucidation and Analytical Validation
Executive Summary
In modern drug discovery, the paradigm shift toward sp³-rich scaffolds—often referred to as the "escape from flatland"—has revolutionized the design of small-molecule therapeutics. The 2-azaspiro[1]heptane motif has emerged as a premier bioisostere for traditional piperidine and piperazine rings[2][3]. By introducing a compact 3D constraint, this spirocyclic core improves metabolic stability, enhances aqueous solubility, and provides unique spatial projection of pharmacophores[4].
As a Senior Application Scientist, I frequently encounter tert-butyl (2-tosyl-2-azaspiro[1]heptan-6-yl)carbamate (CAS: 2135331-30-3). This molecule is not merely a static structure; it is a programmable synthetic node. Its value lies in its orthogonal protection strategy, allowing chemists to selectively functionalize either side of the spirocycle. This whitepaper provides an in-depth, mechanistic guide to the structural elucidation and analytical validation of this critical building block.
Structural Anatomy & Mechanistic Rationale
To fully leverage this molecule in synthetic workflows, we must understand the causality behind its structural domains. The architecture of tert-butyl (2-tosyl-2-azaspiro[1]heptan-6-yl)carbamate is divided into three functional zones:
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The 2-azaspiro[1]heptane Core: The highly strained spirocyclic core restricts conformational flexibility. This geometry is critical for deep engagement in target binding pockets (e.g., the MOR aromatic cage in opioid receptor modulators)[2].
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N-Tosyl (p-Toluenesulfonyl) Protection (Position 2): The tosyl group serves a dual purpose. Synthetically, it stabilizes the highly basic azetidine nitrogen during aggressive cross-coupling steps. Analytically, the aromatic ring provides a strong UV chromophore for LC-MS/HPLC tracking, which is otherwise absent in the aliphatic spirocycle[5].
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N-Boc (tert-Butyloxycarbonyl) Carbamate (Position 6): The Boc group provides orthogonal protection relative to the Tosyl group. It can be selectively cleaved under mild acidic conditions to reveal the primary amine for subsequent functionalization (e.g., amide coupling) without disturbing the tosyl-protected azetidine[6].
Orthogonal deprotection workflow for tert-butyl (2-tosyl-2-azaspiro[1]heptan-6-yl)carbamate.
Comprehensive Structure Elucidation Strategy
To unequivocally validate the structure of this building block, a multi-modal analytical approach is required. Every protocol must function as a self-validating system, ensuring that structural assignments are cross-referenced across different spectroscopic domains.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides exact mass and formula confirmation. Using Electrospray Ionization (ESI) in positive mode, the molecule (C₁₈H₂₆N₂O₄S, exact mass 366.1613) typically presents as the protonated adduct [M+H]⁺ at m/z 367.1691. Mechanistic Fragmentation: In-source fragmentation predictably shows the loss of the Boc group (-100 Da, corresponding to the thermodynamic expulsion of isobutylene and CO₂), yielding a stable fragment at m/z 267.1[5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for mapping the spirocyclic topology.
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¹H NMR: The symmetry of the spiro[1]heptane system simplifies the spectrum but requires careful interpretation. The C1 and C3 protons adjacent to the tosyl-protected nitrogen are highly deshielded (~3.9 ppm) due to the electron-withdrawing sulfonamide. The C5 and C7 protons appear upfield (~2.3 ppm) and show complex multiplet splitting due to coupling with the C6 proton[5].
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¹³C NMR: The defining feature is the quaternary spiro carbon (C4), which typically resonates between 30-40 ppm due to extreme ring strain.
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2D NMR (COSY & HMBC): COSY establishes the spin system within the carbamate-bearing ring (C5/C7 to C6). HMBC is critical for bridging the two rings, showing ³J correlations from both C1/C3 protons and C5/C7 protons to the central spiro C4 carbon. This is the ultimate proof of the spirocyclic junction.
Key 2D NMR (HMBC and COSY) correlations validating the spirocyclic core connectivity.
Data Presentation
The following tables summarize the quantitative spectroscopic data expected for high-purity tert-butyl (2-tosyl-2-azaspiro[1]heptan-6-yl)carbamate.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Boc-CH₃ | 1.42 | Singlet (s) | 9H | tert-butyl methyls |
| C5, C7 | 2.25 - 2.40 | Multiplet (m) | 4H | Cyclobutane protons (Ring B) |
| Ts-CH₃ | 2.45 | Singlet (s) | 3H | Tosyl methyl |
| C1, C3 | 3.85 - 4.00 | Multiplet (m) | 4H | Cyclobutane protons (Ring A, next to N-Ts) |
| C6 | 4.10 | Multiplet (m) | 1H | Cyclobutane proton (Ring B, next to NHBoc) |
| NH | 4.75 | Broad Singlet (br s) | 1H | Carbamate NH |
| Ts-Ar (meta) | 7.35 | Doublet (d, J=8.0 Hz) | 2H | Tosyl aromatic protons |
| Ts-Ar (ortho) | 7.75 | Doublet (d, J=8.0 Hz) | 2H | Tosyl aromatic protons |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Carbon Type | Assignment |
| 21.6 | Primary (CH₃) | Tosyl methyl |
| 28.4 | Primary (CH₃) | tert-butyl methyls (Boc) |
| 31.5 | Quaternary (C) | C4 (Spiro center) |
| 41.5 | Secondary (CH₂) | C5, C7 (Cyclobutane Ring B) |
| 43.2 | Tertiary (CH) | C6 (Cyclobutane Ring B) |
| 52.3 | Secondary (CH₂) | C1, C3 (Cyclobutane Ring A) |
| 79.5 | Quaternary (C) | tert-butyl quaternary carbon (Boc) |
| 128.2, 129.8 | Tertiary (CH) | Tosyl aromatic carbons |
| 133.5, 143.8 | Quaternary (C) | Tosyl aromatic ipso-carbons |
| 155.0 | Quaternary (C=O) | Carbamate carbonyl |
Table 3: HRMS & FT-IR Data
| Technique | Parameter | Observed Value | Mechanistic Marker |
| HRMS (ESI+) | [M+H]⁺ | 367.1691 m/z | Intact protonated molecule |
| HRMS (ESI+) | [M-Boc+H]⁺ | 267.1167 m/z | Loss of isobutylene and CO₂ |
| FT-IR | N-H Stretch | ~3300 cm⁻¹ | Secondary carbamate amine |
| FT-IR | C=O Stretch | ~1700 cm⁻¹ | Carbamate carbonyl |
| FT-IR | S=O Stretch | ~1330, 1160 cm⁻¹ | Sulfonamide asymmetric/symmetric stretch |
Experimental Protocols
To ensure reproducibility and analytical integrity, the following methodologies detail the exact operational parameters and the causality behind each step.
Protocol 1: High-Resolution LC-MS Acquisition
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.
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Causality: Methanol ensures complete dissolution of both the lipophilic tosyl group and the polar carbamate, preventing sample precipitation in the injection loop and ensuring a uniform spray in the ESI source.
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid.
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Causality: Formic acid acts as an ion-pairing agent, sharpening the chromatographic peak and promoting efficient protonation ([M+H]⁺) in the ESI source.
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Mass Spectrometry: Operate the Q-TOF or Orbitrap in positive ESI mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350 °C.
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Causality: These specific settings optimize the desolvation of the relatively rigid spirocyclic molecule without inducing premature thermal degradation of the thermally labile Boc group.
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Protocol 2: Multinuclear NMR Acquisition
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl₃ provides excellent solubility for orthogonally protected spirocycles. TMS serves as an internal standard (0.00 ppm) for precise chemical shift calibration, which is critical when distinguishing between the tightly clustered cyclobutane protons[5].
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¹H NMR Acquisition: Acquire 16-32 scans at 298 K with a relaxation delay (D1) of 2.0 seconds.
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Causality: A 2-second D1 ensures complete longitudinal relaxation of the sterically hindered cyclobutane protons, allowing for highly accurate integration ratios (crucial for verifying the 4H vs. 4H symmetry of the spiro rings).
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2D HMBC Acquisition: Acquire using a long-range coupling constant delay optimized for 8 Hz.
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Causality: The 8 Hz optimization is critical for capturing the ³J carbon-proton couplings across the strained spirocenter (C4). Missing this correlation would leave the spirocyclic junction unverified.
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References
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Fentanyl-Rewired: A 2-Azaspiro[1]heptane Core Preserves μ-Opioid Function. ACS Medicinal Chemistry Letters (2026). URL:[Link]
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Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[7]hexanes and spiro[1]heptanes. RSC Publishing (2025). URL: [Link]
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Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ACS Publications (2010). URL: [Link]
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Structure-Based and Property-Driven Optimization of N-Aryl Imidazoles toward Potent and Selective Oral RORγt Inhibitors. Journal of Medicinal Chemistry (2019). URL: [Link]
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Copper-KRAS-COX2 Axis: A Therapeutic Vulnerability in Pancreatic Cancer. Journal of Medicinal Chemistry (2025). URL: [Link]
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